3-Bromobenzenesulfinic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-bromobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-11(9)7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDLQBWPLJQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 3-Bromobenzenesulfinic Acid Methyl Ester and Analogues
Key Observations :
- Aromatic vs. Aliphatic Bromination : The bromine substitution in this compound and Methyl 2-(3-bromophenyl)acetate enhances electrophilic reactivity compared to aliphatic bromoesters like alpha-bromoisobutyric acid methyl ester .
- Sulfinic Acid vs. Carboxylic Acid Esters : Sulfinic acid esters (e.g., p-toluenesulfinic acid methyl ester) exhibit stronger leaving-group properties due to the sulfonyl group, making them more reactive in SN2 reactions than carboxylic acid esters .
Table 2: Reactivity Profiles
Key Observations :
- Bromine as a Directing Group : The 3-bromo substituent in aromatic esters enhances regioselectivity in cross-coupling reactions, a feature shared with Methyl 2-(3-bromophenyl)acetate .
- Sulfinic Acid Esters in Catalysis : Like p-toluenesulfinic acid methyl ester, this compound could act as a sulfinate source in transition-metal-catalyzed reactions .
Table 3: Hazard Profiles
Key Observations :
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